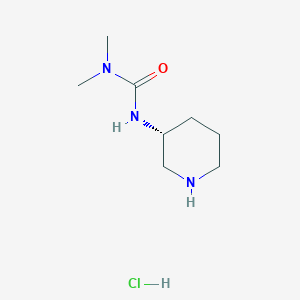
Methyl 2-amino-5-(dimethylphosphoryl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-amino-5-(dimethylphosphoryl)benzoate” is a chemical compound with the molecular formula C10H14NO3P . It has an average mass of 227.197 Da and a monoisotopic mass of 227.071136 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 phosphorus atom . Unfortunately, the specific structural details or 3D model are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It has a molecular weight of 227.197 Da . More specific properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique
Chemical Structure and Hydrogen Bonding : A study by Asaruddin et al. (2010) focuses on the structure of a similar compound, 2-Amino-4,6-dimethylpyridinium benzoate. This compound forms specific hydrogen bonds, creating a ring motif, and exhibits rotational disorder in its methyl groups. Such structural insights are crucial in understanding the chemical behavior of similar compounds (Asaruddin et al., 2010).
Synthesis and Protection of Ribonucleosides : Kempe et al. (1982) discuss the selective benzoylation of ribonucleosides using compounds similar to Methyl 2-amino-5-(dimethylphosphoryl)benzoate. This process is significant for synthesizing oligoribonucleotides, which are essential in RNA research and potentially in drug development (Kempe et al., 1982).
Heterocyclic System Synthesis : Research by Toplak et al. (1999) utilized a similar compound, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, for synthesizing various heterocyclic systems. This kind of research is instrumental in developing new pharmaceuticals and understanding complex chemical reactions (Toplak et al., 1999).
Pharmacological Properties : While focusing specifically on excluding drug usage and side effects, a study by Lane et al. (2013) indirectly highlights the pharmacological significance of benzoate derivatives. They investigated the add-on treatment of sodium benzoate for schizophrenia, showing the potential of benzoate derivatives in medical applications (Lane et al., 2013).
Sulphur(IV)-Oxygen Interaction : Kucsman et al. (1984) explored the molecular structures of compounds including Methyl 2-(methylthio)benzoate, emphasizing the significance of sulfur(IV)-oxygen interaction. This study contributes to our understanding of molecular interactions and structural chemistry (Kucsman et al., 1984).
Nanocavity Confinement Effects : Tormo et al. (2005) investigated the effects of nanocavity confinement on methyl 2-amino-4,5-dimethoxy benzoate. Their findings are relevant to understanding the photochemistry and photophysics of encapsulated drugs, which is crucial for drug delivery and pharmaceutical research (Tormo et al., 2005).
Mécanisme D'action
The mechanism of action for “Methyl 2-amino-5-(dimethylphosphoryl)benzoate” is not specified in the search results. Its use in scientific research suggests it may have various mechanisms of action depending on the context.
Safety and Hazards
The safety data sheet for “Methyl 2-amino-5-(dimethylphosphoryl)benzoate” indicates that it should be stored in a dark place, sealed, and at a temperature between 2-8°C . It is labeled with the signal word “Warning” and has hazard statements H315-H319 . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and wearing personal protective equipment .
Propriétés
IUPAC Name |
methyl 2-amino-5-dimethylphosphorylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO3P/c1-14-10(12)8-6-7(15(2,3)13)4-5-9(8)11/h4-6H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGSDYOZBNKRHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)P(=O)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-N-[(8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]sulfamoyl fluoride](/img/structure/B2974669.png)

![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2974675.png)
![N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2974676.png)




![2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide](/img/structure/B2974682.png)


